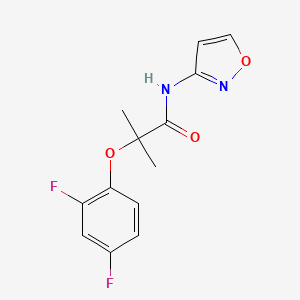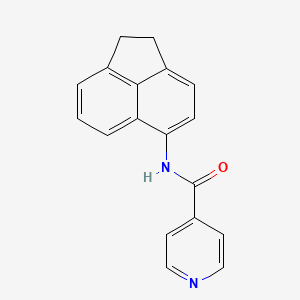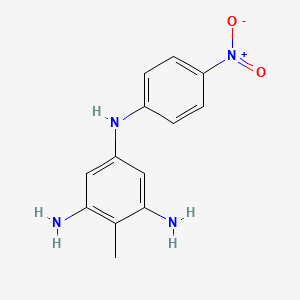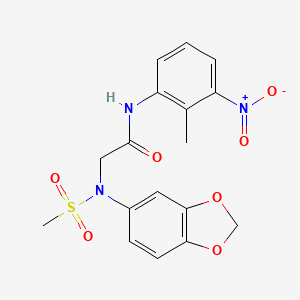
2-(2,4-difluorophenoxy)-N-3-isoxazolyl-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-difluorophenoxy)-N-3-isoxazolyl-2-methylpropanamide, also known as Difluoromethylornithine (DFMO), is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that catalyzes the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and parasitic infections.
Wirkmechanismus
DFMO exerts its pharmacological effects by inhibiting ODC, which catalyzes the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the pathogenesis of various diseases. By inhibiting ODC, DFMO reduces the intracellular levels of polyamines, leading to inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune response.
Biochemical and physiological effects:
DFMO has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of the immune response, and reduction of inflammation. DFMO has also been shown to reduce the levels of polyamines in various tissues, including the brain, liver, and colon.
Vorteile Und Einschränkungen Für Laborexperimente
DFMO has several advantages for use in laboratory experiments. It is a well-characterized small molecule inhibitor with a known mechanism of action and has been extensively studied for its pharmacological effects in various diseases. DFMO is also relatively easy to synthesize and has good stability and solubility properties. However, DFMO has some limitations for use in laboratory experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. DFMO can also have off-target effects on other enzymes involved in polyamine metabolism, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
For research on DFMO include the development of more potent and selective inhibitors of ODC, the identification of biomarkers for patient selection and monitoring of therapeutic response, and the evaluation of combination therapies with other drugs to enhance efficacy and reduce toxicity. DFMO may also have potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases, which warrant further investigation.
Synthesemethoden
DFMO can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with ethyl chloroformate to form 2,4-difluoroanilinoethyl carbamate, which is then reacted with hydroxylamine hydrochloride to form 2,4-difluoroanilinoethyl isoxazoline-3-carboxylate. The final step involves the reaction of 2,4-difluoroanilinoethyl isoxazoline-3-carboxylate with methylamine to form DFMO.
Wissenschaftliche Forschungsanwendungen
DFMO has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including breast, colon, and prostate cancer. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In inflammation, DFMO has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. DFMO has also been studied for its potential therapeutic applications in parasitic infections, such as African sleeping sickness and Chagas disease.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3/c1-13(2,12(18)16-11-5-6-19-17-11)20-10-4-3-8(14)7-9(10)15/h3-7H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLRWYGVHCWNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NOC=C1)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene](/img/structure/B5141143.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5141160.png)
![ethyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5141183.png)
![6-ethyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141191.png)

![5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5141202.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5141218.png)
![N-{3-[N-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5141227.png)
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine](/img/structure/B5141231.png)

![sodium 2-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B5141245.png)
![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5141259.png)
![N-[(2-benzoyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]benzamide](/img/structure/B5141260.png)